N-cyclopentyl-5-ethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-cyclopentyl-5-ethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-5-ethoxy-1-methyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a base.
Cyclopentyl and Ethoxy Substituents: The cyclopentyl and ethoxy groups can be introduced through alkylation reactions using suitable alkyl halides and bases.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product .
Types of Reactions:
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo substitution reactions at the indole core, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using various electrophiles and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield indole-2-amine derivatives .
Scientific Research Applications
N-cyclopentyl-5-ethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-ethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- N-cyclopentyl-5-methoxy-1-methyl-1H-indole-2-carboxamide
- N-cyclopentyl-5-ethoxy-1H-indole-2-carboxamide
- N-cyclopentyl-5-ethoxy-1-methyl-1H-indole-3-carboxamide
Comparison:
- Uniqueness: N-cyclopentyl-5-ethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity .
- Similarities: Similar compounds share the indole core and carboxamide group but differ in the nature and position of other substituents, affecting their properties and applications .
Properties
Molecular Formula |
C17H22N2O2 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-cyclopentyl-5-ethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C17H22N2O2/c1-3-21-14-8-9-15-12(10-14)11-16(19(15)2)17(20)18-13-6-4-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,18,20) |
InChI Key |
HZQRDGKQCCXXEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3CCCC3)C |
Origin of Product |
United States |
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